molecular formula C19H18N4O2 B6710414 N-(3-acetamidopyridin-2-yl)-4,6-dimethylquinoline-8-carboxamide

N-(3-acetamidopyridin-2-yl)-4,6-dimethylquinoline-8-carboxamide

Cat. No.: B6710414
M. Wt: 334.4 g/mol
InChI Key: OWZBEDJUGONURC-UHFFFAOYSA-N
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Description

N-(3-acetamidopyridin-2-yl)-4,6-dimethylquinoline-8-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in pharmaceutical research

Properties

IUPAC Name

N-(3-acetamidopyridin-2-yl)-4,6-dimethylquinoline-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-11-9-14-12(2)6-8-20-17(14)15(10-11)19(25)23-18-16(22-13(3)24)5-4-7-21-18/h4-10H,1-3H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZBEDJUGONURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=C(C2=NC=C1)C(=O)NC3=C(C=CC=N3)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidopyridin-2-yl)-4,6-dimethylquinoline-8-carboxamide typically involves multi-step organic reactions. One common method starts with the derivatization of 3-nitropyridines to obtain 3-acetamidopyridin-2-yl derivatives. This process can be achieved through a one-pot protocol that combines several steps, including the addition of different reactants at room temperature. The reaction displays good functional group tolerance and regioselectivity, making it suitable for gram-scale synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic route for large-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidopyridin-2-yl)-4,6-dimethylquinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives. Substitution reactions can lead to various functionalized quinoline derivatives.

Scientific Research Applications

N-(3-acetamidopyridin-2-yl)-4,6-dimethylquinoline-8-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetamidopyridin-2-yl)-4,6-dimethylquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

N-(3-acetamidopyridin-2-yl)-4,6-dimethylquinoline-8-carboxamide is unique due to its specific substitution pattern and the presence of both acetamidopyridine and carboxamide groups

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